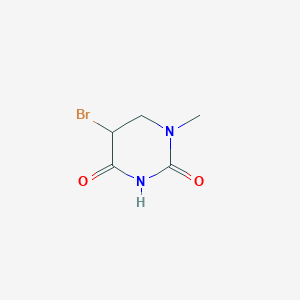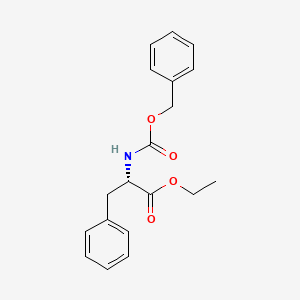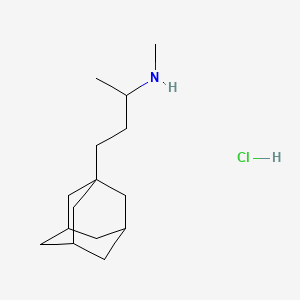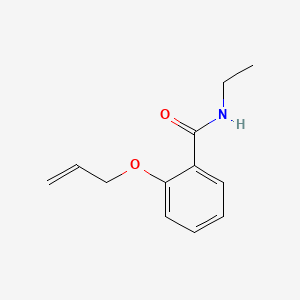
5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione
Overview
Description
5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione, also known as Br-DMH-PMD, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C5H6BrN2O2.
Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Evaluation
Bromination of certain precursors, including dihydropyrimidine derivatives, facilitates the synthesis of novel spiro derivatives. These compounds, synthesized under microwave-assisted conditions, have shown potential antimicrobial activities. This approach not only improves reaction yields but also reduces environmental impact due to the closed-system reactions, highlighting the compound's role in developing new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Catalytic System for Synthesis Enhancement
The compound has been used in conjunction with catalytic systems to efficiently synthesize dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones under solvent-free conditions. This showcases its utility in facilitating reactions that yield high-productivity compounds, potentially useful in various chemical and pharmaceutical applications (Kefayati, Asghari, & Khanjanian, 2012).
Anticancer Activity Studies
A derivative of 5-Bromo-1-methyldihydropyrimidine-2,4(1H,3H)-dione has been synthesized and evaluated for its anticancer activity. The compound demonstrated significant anticarcinogenic properties against certain cancer cell lines, showcasing its potential as a basis for developing new anticancer agents (Miao, Yan, & Zhao, 2010).
Synthesis of Novel Heterocyclic Compounds
Research has focused on using the compound for the synthesis of novel heterocyclic derivatives with potential biological activities. This includes the efficient synthesis of dihydropyrimidine-2,4,5(3H)-triones and tetrahydro-2-thioxopyrimidine-4,5-diones, highlighting the compound's versatility in generating biologically relevant molecules (Mehrabi & Alizadeh-bami, 2015).
Regioselective Synthesis
The compound has been instrumental in studies focusing on regioselective synthesis, demonstrating its utility in creating specific structural motifs with high precision. This is particularly relevant in the synthesis of pyrimidine derivatives, where regioselectivity can significantly impact the biological activity and properties of the synthesized compounds (Doulah et al., 2014).
properties
IUPAC Name |
5-bromo-1-methyl-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h3H,2H2,1H3,(H,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLGQCCNDHVAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C(=O)NC1=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00285496 | |
| Record name | MLS002608357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyldihydropyrimidine-2,4(1h,3h)-dione | |
CAS RN |
6306-81-6 | |
| Record name | MLS002608357 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002608357 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00285496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-5,6-DIHYDRO-1-METHYLURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)